

MI-773 nanoparticle delivery

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: MI-773

Cat. No.: S548242

Get Quote

MI-773 Compound Profile

MI-773 is a potent small-molecule antagonist of the MDM2-p53 interaction. The table below summarizes its key characteristics for your experimental reference [1] [2] [3].

Property	Specification
CAS Number	1303607-07-9 [1] [2]
Molecular Formula	$C_{29}H_{34}Cl_2FN_3O_3$ [1] [2]
Molecular Weight	562.50 g/mol [1] [2]
Biological Target	MDM2 (Ki = 0.88 nM; Kd = 8.2 nM) [2]
Primary Mechanism	Binds MDM2, disrupts p53-MDM2 interaction, stabilizes p53, induces cell cycle arrest/apoptosis [3]
Solubility (DMSO)	~100 mg/mL (~177.8 mM) [2]
Solubility (Ethanol)	~31 mg/mL (~55.1 mM) [2]
Storage (Powder)	-20°C (3 years) or 4°C (2 years) [1]

Property	Specification
Storage (Solution)	-80°C (6 months) or -20°C (1 month) [1]

Nanoparticle Delivery: A Conceptual Workflow

While **MI-773**-specific NP studies are limited, one advanced approach for delivering p53 therapy uses synthetic mRNA in redox-responsive lipid-polymer hybrid nanoparticles [4]. This strategy avoids potential genomic integration and leverages high intracellular glutathione for triggered release.

The diagram below illustrates the structure of this nanoparticle and its mechanism of action for restoring p53 function.

Redox-responsive nanoparticle structure and p53 restoration mechanism

FAQs and Troubleshooting Guides

This section combines specific data on **MI-773** with general principles of nanoparticle formulation.

MI-773 Handling and Formulation

Q1: How should I prepare and store MI-773 stock solutions for *in vitro* studies?

- **Preparation:** First, dissolve **MI-773** in DMSO to create a concentrated stock solution (e.g., 10-50 mM). For *in vitro* assays, dilute this stock directly into your cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid cytotoxicity [3].
- **Storage:**
 - **Powder:** Store at -20°C for 3 years or at 4°C for 2 years [1].
 - **Stock Solution:** Aliquot and store at -80°C for 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles [1].
- **Troubleshooting (Poor Solubility in Assay):** If the compound precipitates upon dilution into aqueous buffers, consider using a solubilization aid. One recommended formulation for *in vivo* studies that can be adapted for *in vitro* use is **10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline**, added sequentially [2].

Q2: What are the established IC₅₀ values for MI-773 in different cell lines?

The potency of **MI-773** is highly dependent on the p53 status of the cells. It is selectively toxic to cancer cells with wild-type p53 [1] [3].

Cell Line	p53 Status	Cancer Type	Reported IC ₅₀ (μM)
SJSA-1	Wild-type	Osteosarcoma	0.092 [1]
RS4;11	Wild-type	Acute Lymphoblastic Leukemia	0.089 [1]
HCT-116	Wild-type	Colon Cancer	0.20 [1]
IMR-32	Wild-type	Neuroblastoma	~0.5 - 1.0 [3]
SK-N-SH	Wild-type	Neuroblastoma	~1.0 - 2.0 [3]
SAOS-2	Mutated/Deleted	Osteosarcoma	>10 [1]
PC-3	Mutated/Deleted	Prostate Cancer	>10 [1]
HCT-116 (p53 ^{-/-})	Deleted	Colon Cancer	>20 [1]

Troubleshooting (Lack of Potency): If you observe a high IC₅₀ in your experiments, verify the p53 status of your cell lines. **MI-773** will be ineffective in cells with mutated or deleted p53 [1].

Nanoparticle Development and Characterization

Q3: What is a proven nanoparticle formulation for p53-targeted therapy?

While not for **MI-773**, a highly effective lipid-polymer hybrid NP for p53-mRNA delivery has been developed [4]. Its composition and characteristics are summarized below:

Component	Function	Example Material
Core Polymer	Redox-responsive structure for stability and triggered release	PDSA (cysteine-based poly(disulfide amide)) [4]
Cationic Lipid	Condenses mRNA and facilitates cytosolic transport	G0-C14 [4]
Surface Coating	Provides "stealth" properties for long circulation; de-PEGylates for cell uptake	Mixed DMPE-PEG & DSPE-PEG [4]
Payload	The therapeutic agent	Synthetic p53-mRNA (chemically modified) [4]
Key Characteristics	Value	
Average Size	~125 nm [4]	
Key Feature	Stable at pH 7.4; rapid payload release in reductive (high GSH) environment [4]	

Q4: How do I characterize and troubleshoot my nanoparticle formulation?

- **Size and Stability:** Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI). A stable formulation should maintain its size over days in PBS at 37°C. **Aggregation** can be mitigated by optimizing the PEG density and type [4].
- **Payload Encapsulation:** Measure encapsulation efficiency using a RiboGreen assay for nucleic acids. **Poor encapsulation** can be improved by adjusting the weight ratio between the cationic lipid (e.g., G0-C14) and the payload. A ratio of 15 (G0-C14/mRNA) has been shown to be effective [4].
- **Biological Activity:** Validate delivery efficiency with a reporter gene (e.g., EGFP-mRNA) before using therapeutic p53-mRNA. Use flow cytometry for quantification. **Low transfection efficiency** may require optimizing the NP incubation time with cells or confirming the redox-responsive release mechanism [4].

Future Research Directions

The field of MDM2 inhibition is evolving. To guide your research, consider these emerging trends:

- **Combination Therapies:** Research is increasingly focused on combining MDM2 inhibitors like **MI-773** with other agents, such as mTOR inhibitors (e.g., everolimus) or chemotherapy, to overcome resistance and achieve synergistic effects [4] [5] [3].
- **Novel Therapeutic Modalities:** Beyond small molecules, new approaches include MDM2-targeting proteolysis-targeting chimeras (PROTACs) and stapled peptides, which aim to degrade MDM2 or block its interaction with p53 more effectively [5].
- **Addressing Toxicity:** A key challenge for MDM2 inhibitors in clinical development has been on-target toxicity, particularly thrombocytopenia. Next-generation strategies are exploring intermittent dosing schedules and agents with improved therapeutic windows [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - MI | CAS 1303607-07-9 | AbMole BioScience | 773 - MI Price 773 [abmole.com]
2. - MI (2'R,3S-isomer) | MDM2-p53 protein-protein... | InvivoChem 773 [invivochem.com]
3. MI-773, a breaker of the MDM2/p53 axis, exhibits ... [pmc.ncbi.nlm.nih.gov]
4. Synthetic mRNA nanoparticle-mediated restoration of p53 ... [pmc.ncbi.nlm.nih.gov]
5. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [MI-773 nanoparticle delivery]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548242#mi-773-nanoparticle-delivery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com